Ppack trifluoroacetate

Description

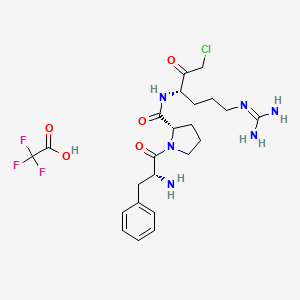

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMMUTOLGAPIGO-LPZNKSAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClF3N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157379-44-7 |

Source

|

| Record name | Ppack trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PPACK TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of Ppack trifluoroacetate

An In-Depth Technical Guide to the Mechanism of Action of PPACK Trifluoroacetate: A Potent, Irreversible Thrombin Inhibitor

Executive Summary

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a synthetic, peptide-based molecule renowned for its function as a potent, selective, and irreversible inhibitor of thrombin.[1][2][3] Its mechanism is characterized by a high-affinity interaction with the active site of thrombin, where it forms a stable, covalent bond, effectively neutralizing the enzyme's catalytic activity.[1][3][4] This direct and irreversible inhibition prevents the conversion of fibrinogen to fibrin and blocks thrombin-mediated platelet activation, making PPACK an invaluable tool for anticoagulation in a multitude of research and clinical chemistry settings.[3][5][6] This guide provides a detailed exploration of the molecular interactions governing PPACK's mechanism, its kinetic profile, and its practical applications, offering researchers a comprehensive understanding of this powerful inhibitor.

The Central Role of Thrombin in Hemostasis

To appreciate the mechanism of PPACK, one must first understand its target: thrombin (Factor IIa). Thrombin is a serine protease that functions as the final and pivotal enzyme in the coagulation cascade. Its generation from its zymogen precursor, prothrombin, marks the convergence of the intrinsic and extrinsic pathways of blood clotting.

Once activated, thrombin's primary procoagulant function is to cleave soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the structural mesh of a blood clot.[3][6] Beyond this, thrombin is a pleiotropic enzyme that amplifies its own production by activating upstream clotting factors and is a potent activator of platelets.[5][7] This central role makes thrombin a prime target for anticoagulant therapy and for precise biochemical control in experimental settings.

Caption: Simplified Coagulation Cascade Highlighting Thrombin.

Chemical Profile of this compound

PPACK, or D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, is a synthetic tripeptide. The "trifluoroacetate" designation indicates that it is supplied as a salt with trifluoroacetic acid (TFA), which is often used during the final purification steps of peptide synthesis and enhances the compound's stability and solubility.[5][8] The biological activity resides entirely within the PPACK molecule itself.

| Property | Value |

| Full Name | D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-prolinamide, trifluoroacetate salt[5] |

| Abbreviation | PPACK, D-Phe-Pro-Arg-CH2Cl[9] |

| Molecular Formula | C₂₁H₃₁ClN₆O₃ • XCF₃COOH[5] |

| Molecular Weight | 451.0 g/mol (for PPACK base)[5] |

| Solubility | Soluble in Water, PBS (pH 7.2), DMSO, DMF, and Ethanol[5] |

| Stability | Stock solutions are stable for months at -20°C when kept at an acidic pH (<4). Rapidly decomposes in alkaline conditions. |

The Core Mechanism of Irreversible Thrombin Inhibition

The inhibition of thrombin by PPACK is a highly specific, multi-step process that culminates in the formation of an irreversible covalent complex. This mechanism can be understood as a sophisticated form of "suicide" inhibition or affinity labeling, where the inhibitor uses the enzyme's own catalytic machinery to achieve its permanent inactivation.[4]

Step 1: Substrate Mimicry and High-Affinity Binding

The potency and selectivity of PPACK are derived from its peptide sequence, which is designed to perfectly complement the substrate-binding subsites of the thrombin active site.[4]

-

P1 Position: The arginine (Arg) residue is critical, as it fits into the primary specificity pocket (S1) of thrombin, which has a strong preference for basic amino acids.

-

P2 Position: The proline (Pro) residue provides a rigid turn, correctly positioning the other residues for optimal interaction with the S2 subsite.

-

P3 Position: The D-phenylalanine (D-Phe) residue, with its hydrophobic side chain, occupies the S3 subsite.[4][10]

This precise fit leads to the formation of a high-affinity, non-covalent initial complex.[4]

Step 2: Covalent Bond Formation

Once docked in the active site, the reactive chloromethyl ketone (-CH₂Cl) moiety of PPACK is positioned in close proximity to the key residues of thrombin's catalytic triad: Histidine-57 (His57) and Serine-195 (Ser195).[4] The inhibition proceeds via an alkylation reaction:

-

The imidazole side chain of His57, a key component of the catalytic triad, acts as a nucleophile.

-

His57 attacks the carbon atom of the chloromethyl group.

-

This results in the displacement of the chloride ion and the formation of a stable, irreversible covalent bond between His57 and the inhibitor.[1][6]

This covalent modification permanently cross-links PPACK to the enzyme's active site, rendering it catalytically inert.[1][4]

Caption: Mechanism of PPACK binding and covalent inhibition of thrombin.

Kinetic Profile of Inhibition

The interaction between PPACK and thrombin is characterized by both extremely high affinity and a rapid rate of inhibition, making it one of the most effective thrombin inhibitors known.[4]

| Kinetic Parameter | Value | Significance |

| Inhibition Constant (Ki) | ~0.24 nM[1][5][7] | This exceptionally low value indicates an extremely high binding affinity between PPACK and thrombin. |

| Second-Order Rate Constant (kobs/[I]) | ~1.1 x 10⁷ M⁻¹s⁻¹[4] | This high value signifies a very rapid, near diffusion-limited rate of irreversible inactivation of the enzyme. |

Furthermore, the formation of the covalent PPACK-thrombin complex significantly increases the thermal stability of the enzyme, indicating a more rigid and stable protein conformation upon binding.[11]

Applications in Research

PPACK's unique properties make it a superior anticoagulant for many research and diagnostic applications compared to traditional agents like heparin or calcium chelators (EDTA, citrate).

Primary Application: Anticoagulation for Blood and Plasma Samples

PPACK is an ideal choice when downstream analyses are sensitive to the mechanism of other anticoagulants.[3]

| Anticoagulant | Mechanism of Action | Key Limitations |

| PPACK | Irreversible, direct thrombin inhibitor[1][6] | Decomposes at alkaline pH. |

| Heparin | Potentiates antithrombin III[6] | Can interfere with PCR and other enzymatic assays; introduces bias in ionized calcium measurements.[6][12] |

| EDTA / Citrate | Chelates divalent cations (e.g., Ca²⁺, Mg²⁺)[6] | Prevents measurement of ionized calcium/magnesium; disrupts cellular morphology.[6] |

A key advantage is that PPACK does not chelate calcium ions, making it the anticoagulant of choice for studies requiring accurate measurement of ionized calcium.[6][12]

Experimental Protocol: Using PPACK for Blood Anticoagulation

This protocol outlines the general steps for preparing and using PPACK to prevent coagulation in whole blood samples.

1. Reconstitution of this compound:

-

Calculate the required volume of solvent to create a concentrated stock solution (e.g., 10 mM).

-

Reconstitute the lyophilized powder in a suitable solvent like sterile water or PBS (pH < 7.0). Ensure the pH of the stock solution is slightly acidic to maintain stability.

-

Vortex gently until fully dissolved.

2. Preparation of Working Solution:

-

Dilute the stock solution to the desired working concentration. A final concentration of 100 µM in the blood sample is commonly used for effective anticoagulation.[5][7]

3. Application to Collection Tubes:

-

Aliquot the appropriate volume of the PPACK working solution into the blood collection tubes.

-

To ensure the solution coats the bottom of the tube and to facilitate handling, the solution can be frozen at -20°C or lyophilized directly in the tubes.

4. Blood Collection and Mixing:

-

Collect the blood sample directly into the PPACK-containing tube.

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the anticoagulant with the blood. Avoid vigorous shaking to prevent hemolysis.

5. Sample Processing:

-

The anticoagulated blood can now be processed for downstream applications (e.g., plasma separation by centrifugation, whole-blood analysis).

Caption: Experimental workflow for using PPACK as an anticoagulant.

Conclusion

This compound is more than just an anticoagulant; it is a precision tool for the specific and complete ablation of thrombin activity. Its mechanism, rooted in substrate mimicry and irreversible covalent modification, provides researchers with a reliable method to prevent coagulation without the confounding variables introduced by other anticoagulants.[3][4][6] Understanding this detailed mechanism allows scientists and drug development professionals to leverage PPACK's full potential in studies ranging from fundamental hematology to the development of novel antithrombotic therapies.

References

- APExBIO. PPACK Dihydrochloride - Potent Thrombin Inhibitor.

- MedchemExpress. PPACK | Thrombin Inhibitor.

- Cayman Chemical.

- Sigma-Aldrich. PPACK, Dihydrochloride.

- MedchemExpress. PPACK dihydrochloride (Pebac) | Thrombin Inhibitor.

- PubMed. Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens.

- Benchchem. how to use PPACK as an anticoagulant for blood collection.

- Benchchem.

- TargetMol.

- PubMed Central (NIH). Direct thrombin inhibitors.

- PubMed Central (NIH). PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS.

- National Institutes of Health (NIH). Structure and Behavior of Human α-Thrombin upon Ligand Recognition: Thermodynamic and Molecular Dynamics Studies.

- ResearchGate. (a) Binding mode of PPACK (61)

- Bertin Bioreagent.

- PubMed. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens.

- PubMed Central (NIH). Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone.

- Wikipedia. Trifluoroacetic acid.

Sources

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure and Behavior of Human α-Thrombin upon Ligand Recognition: Thermodynamic and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Antithrombotic: A Technical Guide to the Discovery of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a highly potent and selective irreversible inhibitor of thrombin. Moving beyond a simple historical account, this document delves into the scientific rationale and experimental designs that underpinned its development. We will examine the key conceptual breakthroughs in affinity labeling and the systematic structure-activity relationship studies that led to this landmark achievement in anticoagulant research. Detailed experimental methodologies, data interpretation, and the enduring significance of PPACK in both basic research and as a template for drug design are presented.

Introduction: The Quest for a Specific Thrombin Inhibitor

Thrombin, a serine protease, sits at the apex of the coagulation cascade, playing a pivotal role in the formation of fibrin clots. Its central function in hemostasis and thrombosis has long made it a prime target for the development of anticoagulant therapies. However, the challenge has always been to achieve high specificity, thereby minimizing off-target effects and the associated risks of bleeding. Early anticoagulants like heparin, while effective, possess an indirect mechanism of action and can be associated with significant side effects. This created a compelling need for direct-acting, highly selective thrombin inhibitors.

The discovery of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) marked a watershed moment in this pursuit. PPACK is a synthetic tripeptide that acts as an irreversible inhibitor of thrombin, exhibiting remarkable potency and selectivity.[1][2] Its design was not a matter of serendipity but rather the culmination of a logical and systematic approach to enzyme inhibition, pioneered by the laboratory of Elliott Shaw. This guide will illuminate the scientific journey of PPACK's discovery, from conceptualization to its characterization as a benchmark thrombin inhibitor.

The Scientific Foundation: From Affinity Labeling to Tripeptide Design

The development of PPACK is rooted in the principle of affinity labeling , a technique for modifying the active site of an enzyme with a reactive molecule that is structurally similar to the enzyme's substrate. Elliott Shaw and his colleagues were instrumental in advancing this field, particularly in the design of peptide chloromethyl ketones as inhibitors of trypsin-like serine proteases.[1]

The Rationale: Mimicking Thrombin's Substrate Specificity

The design of PPACK was guided by a deep understanding of thrombin's substrate preferences. Thrombin preferentially cleaves fibrinogen at arginine residues. This led to the logical inclusion of arginine at the P1 position of the inhibitor (the position immediately preceding the scissile bond in a substrate). The chloromethyl ketone moiety serves as a reactive "warhead" that, once the inhibitor is bound to the active site, alkylates the active site histidine residue, leading to irreversible inhibition.

The Breakthrough: The Significance of the D-Phenylalanine at P3

A critical insight in the development of highly potent thrombin inhibitors was the observation that incorporating a D-amino acid at the P3 position could significantly enhance inhibitory activity. While natural substrates of thrombin contain L-amino acids, the work of Kettner and Shaw demonstrated that a D-phenylalanine residue at the P3 position dramatically increased the effectiveness of the affinity label for thrombin.[3] This counter-intuitive finding was a pivotal step in the design of PPACK, highlighting the importance of empirical structure-activity relationship studies in inhibitor design.

The final structure of PPACK, D-Phe-Pro-Arg-CH₂Cl, was thus a carefully crafted molecule, with each component contributing to its high affinity and reactivity towards thrombin.

The Discovery of PPACK: A Landmark Publication

The seminal work formally introducing D-Phe-Pro-Arg-CH₂Cl as a selective and potent thrombin inhibitor was published by Kettner and Shaw in 1979 in Thrombosis Research.[2] This publication laid out the synthesis of the compound and provided the initial characterization of its remarkable inhibitory properties against thrombin.

Mechanism of Action: Irreversible Inhibition of Thrombin

PPACK functions as a mechanism-based, irreversible inhibitor of thrombin. The process can be conceptualized in two steps:

-

Initial Binding: The tripeptide sequence (D-Phe-Pro-Arg) directs the inhibitor to the active site of thrombin, where it forms a reversible, non-covalent complex. The arginine residue plays a key role in this initial recognition and binding.

-

Irreversible Alkylation: Once bound, the electrophilic carbon of the chloromethyl ketone group is positioned in close proximity to the nucleophilic imidazole side chain of the active site histidine residue (His-57 in the catalytic triad). A nucleophilic attack by the histidine on the chloromethyl ketone results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme.

The high selectivity of PPACK for thrombin over other trypsin-like proteases, such as plasmin and factor Xa, is a testament to the precise complementarity of its tripeptide sequence to the substrate-binding pockets of thrombin.[1]

Experimental Protocols: Synthesizing and Characterizing PPACK

The following sections provide a generalized overview of the experimental methodologies that would have been employed in the discovery and characterization of PPACK, based on the publications of Shaw and his contemporaries.

Synthesis of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

The synthesis of peptide chloromethyl ketones is a multi-step process involving standard peptide chemistry techniques. The general procedure described by Kettner and Shaw for preparing peptides of arginine chloromethyl ketone would have been adapted for PPACK.[1]

General Synthetic Scheme:

Caption: Generalized synthetic workflow for PPACK.

Step-by-Step Methodology:

-

Preparation of Arginine Chloromethyl Ketone: The synthesis typically begins with a suitably protected arginine derivative, such as Boc-Arg(NO₂)-OH. The carboxyl group is activated and then reacted with diazomethane to form a diazomethyl ketone. Subsequent treatment with HCl gas yields the chloromethyl ketone.

-

Peptide Synthesis: The dipeptide Z-D-Phe-Pro-OH is synthesized using standard solution-phase peptide coupling methods.

-

Coupling: The protected arginine chloromethyl ketone is deprotected at the N-terminus and then coupled to the Z-D-Phe-Pro-OH dipeptide.

-

Final Deprotection: The remaining protecting groups (Z and NO₂) are removed, typically by strong acid (e.g., HF) or catalytic hydrogenation, to yield the final product, D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, which is then purified by chromatography.

Enzyme Inhibition Assays: Determining the Potency of PPACK

The inhibitory activity of PPACK against thrombin and other serine proteases is determined using enzyme kinetics assays. For an irreversible inhibitor like PPACK, the key parameter to determine is the second-order rate constant of inactivation (k_inact/K_i).

Experimental Workflow for Thrombin Inhibition Assay:

Sources

- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Phe-Pro-ArgCH2C1-A selective affinity label for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-PHE-PRO-ARGCH/sub 2/C1-A selective affinity label for thrombin (Journal Article) | OSTI.GOV [osti.gov]

The Definitive Guide to Ppack Trifluoroacetate: Structure, Function, and Application in Thrombin Inhibition

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (Ppack) trifluoroacetate, a potent and irreversible inhibitor of the serine protease thrombin. We will delve into its chemical and physical properties, explore its mechanism of action in the context of the coagulation cascade, and provide detailed protocols for its application in research settings. This document is intended to serve as a valuable resource for scientists and professionals in drug development and related fields who utilize Ppack trifluoroacetate in their experimental workflows.

Unveiling this compound: A Potent Tool in Coagulation Research

This compound is a synthetic peptide derivative that serves as a highly specific and irreversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2] Its high affinity for the active site of thrombin makes it an invaluable tool for studying thrombin-mediated physiological and pathological processes.[1] The trifluoroacetate salt form is a common formulation for this peptide due to its role as a counter-ion during the purification process.[3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key characteristics:

| Property | Value | Source(s) |

| Synonyms | D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-prolinamide, trifluoroacetate salt; D-Phe-Pro-Arg-CH2Cl | [5] |

| Molecular Formula | C21H31ClN6O3 • C2HF3O2 | [5] |

| Molecular Weight | 564.99 g/mol | [1] |

| Appearance | Crystalline solid | [6] |

| Purity | Typically ≥95% | [5][6] |

| Solubility | Soluble in water (approx. 5 mg/mL in PBS, pH 7.2), DMSO (approx. 33 mg/mL), and ethanol (approx. 20 mg/mL) | [5][7] |

| Storage | Store as a solid at -20°C for up to 4 years. In solvent, store at -80°C for up to 1 year. | [1][5] |

Note on the Trifluoroacetate (TFA) Counter-ion: Trifluoroacetic acid is commonly used in the synthesis and purification of peptides.[4] As a result, the final product is often a TFA salt. While generally suitable for many research applications, it's important to be aware that the TFA counter-ion can sometimes influence the biological or physicochemical properties of the peptide.[4][8] For sensitive applications, conversion to a different salt form, such as hydrochloride, may be considered.[8]

Mechanism of Action: Irreversible Inhibition of Thrombin

This compound exerts its inhibitory effect by covalently binding to the active site of thrombin, a "trypsin-like" serine protease.[9][10] This irreversible binding effectively neutralizes thrombin's enzymatic activity, thereby preventing the downstream events of the coagulation cascade.

The Coagulation Cascade and the Central Role of Thrombin

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[11] It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on a common pathway leading to the activation of thrombin.

Thrombin Signaling and Platelet Activation

Beyond its role in fibrin formation, thrombin is a potent activator of platelets through the cleavage of Protease-Activated Receptors (PARs) on the platelet surface.[3][10] This activation leads to platelet aggregation and the release of pro-coagulant factors, further amplifying the clotting process. This compound, by inhibiting thrombin, effectively blocks these cellular signaling pathways.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications in both basic research and preclinical drug development.

Anticoagulant in In Vitro and Ex Vivo Studies

Ppack is widely used as an anticoagulant to prevent blood clotting in various experimental settings.[1][2] It is particularly useful for studies where heparin may interfere with downstream assays.[12]

Experimental Protocol: In Vitro Anticoagulation Assay

This protocol provides a general framework for assessing the anticoagulant activity of a test compound using Ppack as a positive control.

Materials:

-

Human plasma (platelet-poor)

-

This compound

-

Test compound

-

Calcium chloride (CaCl2) solution (25 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Water bath at 37°C

-

Coagulometer or stopwatch

Procedure:

-

Prepare Ppack Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 1 mM. Further dilutions can be made in PBS.

-

Prepare Test Compound Solutions: Prepare a dilution series of the test compound in PBS.

-

Assay Setup: In a clotting tube, add 100 µL of human plasma.

-

Addition of Inhibitor: Add 10 µL of the Ppack solution (positive control), test compound solution, or PBS (negative control) to the plasma.

-

Incubation: Incubate the mixture for 2 minutes at 37°C.

-

Initiate Clotting: Add 100 µL of pre-warmed 25 mM CaCl2 solution to the tube and simultaneously start the timer.

-

Measure Clotting Time: Record the time taken for the formation of a visible fibrin clot.

-

Data Analysis: Compare the clotting times of the test compound-treated samples to the negative and positive controls. An increase in clotting time indicates anticoagulant activity.

Thrombin Inhibition Assays

Ppack is an essential positive control in assays designed to screen for and characterize novel thrombin inhibitors.

Experimental Protocol: Chromogenic Thrombin Inhibition Assay

This protocol utilizes a chromogenic substrate that is cleaved by thrombin to produce a colored product, allowing for the quantification of thrombin activity.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Test compound

-

Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing 100 mM NaCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve thrombin in Tris-HCl buffer to a final concentration of 1 NIH unit/mL.

-

Dissolve the chromogenic substrate in water to a stock concentration of 1 mM.

-

Prepare a dilution series of Ppack (positive control) and the test compound in Tris-HCl buffer.

-

-

Assay Setup: In a 96-well plate, add 20 µL of the Ppack solution, test compound solution, or Tris-HCl buffer (control).

-

Add Thrombin: Add 160 µL of the thrombin solution to each well and incubate for 5 minutes at 37°C.

-

Add Substrate: Add 20 µL of the chromogenic substrate solution to each well to initiate the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) at regular intervals for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (change in absorbance over time). Determine the percentage of thrombin inhibition for each concentration of the test compound and Ppack. Calculate the IC50 value for the test compound.

Prevention of Proteolysis During Protein Purification

The potent and specific inhibitory action of Ppack makes it a valuable additive to lysis buffers to prevent unwanted proteolysis by thrombin during the purification of proteins from biological samples.

Workflow: Incorporating Ppack in Protein Purification

A typical working concentration of Ppack in a lysis buffer is in the range of 1-10 µM. The optimal concentration may need to be determined empirically based on the specific sample and purification protocol.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[13][14]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place at the recommended temperature (-20°C for long-term storage).[1][5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15][16]

Conclusion

This compound is a powerful and specific tool for researchers studying the coagulation cascade and other thrombin-mediated processes. Its irreversible mechanism of action and well-defined properties make it an indispensable reagent for a wide range of applications, from in vitro anticoagulation assays to the prevention of proteolysis during protein purification. By understanding its structure, function, and proper handling, researchers can effectively leverage this compound to advance their scientific discoveries.

References

-

Radiopaedia. (2023). Coagulation cascade (diagram). Retrieved from [Link]

-

Proteopedia. (2024). Thrombin. Retrieved from [Link]

-

Biocompare. (n.d.). PPACK (trifluoroacetate salt) from Cayman Chemical. Retrieved from [Link]

-

Reactome. (n.d.). Thrombin signalling through proteinase activated receptors (PARs). Retrieved from [Link]

-

Proteopedia. (2024). Thrombin. Retrieved from [Link]

-

Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Retrieved from [Link]

-

GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

- Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. DOI:10.1039/D4FD00194J

- Lyon, M. E., et al. (1995). D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clinical chemistry, 41(7), 1038–1041.

-

PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

- Lyon, M. E., & Baskin, L. B. (1999). Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens. Clinica chimica acta; international journal of clinical chemistry, 280(1-2), 155–167.

- Mohler, M. A., et al. (1986). D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy. Thrombosis and haemostasis, 56(2), 160–164.

-

REFERENCE.md. (n.d.). phenylalanyl-prolyl-arginine-chloromethyl ketone (definition). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Thrombin - Wikipedia [en.wikipedia.org]

- 5. shellchemtech.com [shellchemtech.com]

- 6. shutterstock.com [shutterstock.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Markers of coagulation and fibrinolysis in blood drawn into citrate with and without D-Phe-Pro-Arg-Chloromethylketone (PPACK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thrombin - Proteopedia, life in 3D [proteopedia.org]

- 11. radiopaedia.org [radiopaedia.org]

- 12. apexbt.com [apexbt.com]

- 13. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Application of a clot-based assay to measure the procoagulant activity of stored allogeneic red blood cell concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) Trifluoroacetate in Research and Drug Development

This guide provides an in-depth exploration of D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) trifluoroacetate, a pivotal tool for researchers and professionals in drug development. We will delve into its fundamental chemical properties, mechanism of action, and practical applications, supported by detailed experimental protocols and field-proven insights.

Core Compound Identification and Properties

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic peptide derivative. This guide focuses on its trifluoroacetate salt form.

CAS Number: 157379-44-7

PPACK is a potent and highly specific irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. Its trifluoroacetate salt form offers favorable solubility and stability for laboratory use.

Table 1: Chemical and Physical Properties of PPACK Trifluoroacetate

| Property | Value | Source |

| Molecular Formula | C23H32ClF3N6O5 | |

| Molecular Weight | 564.99 g/mol | |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 33 mg/mLDMSO: 33 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 5 mg/mL | [1] |

| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year | [2] |

| Stability | Stable for at least 4 years when stored as a solid at -20°C.[1] Aqueous solutions should be used within a day. |

Mechanism of Action: Irreversible Thrombin Inhibition

PPACK's efficacy stems from its targeted and irreversible inactivation of thrombin. The mechanism is a classic example of affinity labeling.

The D-Phe-Pro-Arg sequence of PPACK mimics the natural substrate of thrombin, directing the inhibitor to the enzyme's active site. Once bound, the chloromethyl ketone moiety forms a covalent bond with the histidine residue (His57) within the catalytic triad of thrombin. This alkylation of the active site histidine permanently inactivates the enzyme, preventing it from cleaving its natural substrate, fibrinogen, and thus halting the coagulation cascade.[3]

This covalent modification results in a highly stable enzyme-inhibitor complex, making PPACK an irreversible inhibitor. Its high affinity for thrombin is demonstrated by its low inhibition constant (Ki) of 0.24 nM.[1]

Applications in Research and Development

PPACK's high specificity and potency make it an invaluable tool in various research areas.

Anticoagulation for In Vitro Studies

PPACK is an excellent alternative to traditional anticoagulants like heparin and EDTA, especially in applications where interference with certain assays is a concern.[3] A key advantage of PPACK is that it does not chelate calcium ions, making it the anticoagulant of choice for studies requiring accurate measurement of ionized calcium.[3]

Common uses include:

-

Blood Gas and Electrolyte Analysis: PPACK provides bias-free measurements of blood gases, electrolytes, and ionized calcium.[3]

-

Platelet Function Assays: It is used to prevent coagulation in whole blood for studies on platelet activation and aggregation.[4]

-

Preparation of Platelet-Poor Plasma: For coagulation assays where thrombin activity needs to be neutralized without affecting other coagulation factors.

Thrombin-Mediated Process Research

As a highly selective inhibitor, PPACK is instrumental in elucidating the role of thrombin in various physiological and pathological processes beyond coagulation, such as:

-

Fibrin deposition

-

Angiogenesis

-

Inflammation[1]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions.

Preparation of a PPACK Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Procedure:

-

Calculation: Determine the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight is 564.99 g/mol .

-

Weighing: Accurately weigh the calculated amount of PPACK powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO or sterile water to achieve the desired concentration.

-

Mixing: Vortex the tube until the PPACK is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to one year and aqueous stock solutions at -20°C for up to two months.[2]

Anticoagulation of Whole Blood for Plasma Preparation

Materials:

-

PPACK stock solution (e.g., 1 mM in sterile water)

-

Blood collection tubes (e.g., containing sodium citrate for initial collection)

-

Sterile polypropylene tubes

-

Centrifuge

Procedure:

-

Blood Collection: Collect whole blood using standard phlebotomy techniques into a tube containing an initial anticoagulant like sodium citrate.

-

PPACK Addition: Immediately after collection, add the PPACK stock solution to the whole blood to achieve a final concentration of 100 µM.[1] Gently invert the tube several times to ensure thorough mixing.

-

Incubation: Incubate the blood sample at room temperature for 10-15 minutes to allow for complete thrombin inhibition.

-

Centrifugation: To obtain platelet-poor plasma, centrifuge the blood sample at 2000 x g for 15 minutes at room temperature.

-

Plasma Collection: Carefully aspirate the supernatant (platelet-poor plasma) without disturbing the buffy coat and red blood cell pellet.

-

Storage: The resulting plasma can be used immediately for assays or stored at -80°C for future use.

Chromogenic Thrombin Activity Assay

This assay measures thrombin activity by monitoring the cleavage of a chromogenic substrate. PPACK can be used as a positive control for thrombin inhibition.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and polyethylene glycol)

-

PPACK stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare solutions of thrombin, substrate, and PPACK in assay buffer at the desired concentrations.

-

Assay Setup:

-

Control Wells: Add assay buffer and thrombin.

-

Inhibitor Wells: Add assay buffer, thrombin, and PPACK.

-

Blank Wells: Add assay buffer only.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow PPACK to inhibit thrombin.

-

Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (change in absorbance over time) for each well. The activity of thrombin in the presence of PPACK should be significantly lower than in the control wells.

Selectivity Profile

While PPACK is a highly potent thrombin inhibitor, it can inhibit other serine proteases at higher concentrations. Its selectivity is a critical consideration for experimental design.

Table 2: Comparative Inhibition of Serine Proteases by PPACK

| Protease | Ki (nM) | Relative Selectivity (vs. Thrombin) | Source |

| Thrombin | 0.24 | 1 | [1] |

| Factor Xa | > 400 | > 1667 | [5] |

| Plasmin | > 400 | > 1667 | [5] |

| Trypsin | ~0.03 | ~0.125 (more potent) | [5] |

| Kallikrein | 183 | ~763 | [5] |

Note: The Ki for trypsin indicates that PPACK is also a very potent inhibitor of this enzyme. This should be considered when designing experiments where trypsin activity may be a confounding factor.

Handling, Storage, and Safety

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

Storage:

-

Store the solid compound at -20°C in a dry, dark place.[2]

-

Aqueous stock solutions are less stable and should be used fresh or stored at -20°C for no longer than two months. DMSO stock solutions are more stable and can be stored at -80°C for up to a year.[2]

Disposal:

-

Dispose of unused material and waste in accordance with local, state, and federal regulations.

The trifluoroacetate counter-ion is a derivative of trifluoroacetic acid (TFA), which is a strong acid. While present as a salt in the final product, appropriate care should be taken during handling.

Conclusion

This compound is a powerful and specific tool for researchers studying coagulation and other thrombin-mediated biological processes. Its irreversible mechanism of action and favorable properties as an anticoagulant make it indispensable for a wide range of in vitro studies. By understanding its chemical properties, mechanism, and selectivity, and by following established protocols, researchers can effectively leverage this compound to advance their scientific discoveries.

References

-

Chemistry LibreTexts. (2023, January 29). Lewis Dot Structures. Retrieved January 16, 2026, from [Link]

- BenchChem. (2025).

-

Smart.DHgate. (2025, November 27). Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Retrieved January 16, 2026, from [Link]

-

Khan Academy. (n.d.). Drawing dot structures. Retrieved January 16, 2026, from [Link]

-

antibodies-online.com. (n.d.). Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624. Retrieved January 16, 2026, from [Link]

-

Quora. (2019, October 22). What are the steps to complete a dot structure in chemistry? Retrieved January 16, 2026, from [Link]

- Pajic, T., et al. (2022). Platelet function testing: Current practice among clinical centres in Northern Europe. Research and Practice in Thrombosis and Haemostasis, 6(4), e12735.

- Gailani, D., & Bajaj, S. P. (2013). Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor. The Journal of biological chemistry, 288(26), 18833–18841.

- Lyon, M. E., et al. (1995). D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clinical chemistry, 41(7), 1038–1041.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Platelet function testing: Current practice among clinical centres in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Trifluoroacetate Counterion in PPACK Formulations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a potent and irreversible inhibitor of thrombin, making it an invaluable tool in coagulation research.[1][2] Typically supplied as a trifluoroacetate (TFA) salt, the role of this counterion is often overlooked. This guide provides an in-depth technical analysis of the TFA counterion's origins, its profound impact on the physicochemical and biological properties of PPACK, and practical protocols for its management. We will explore the causal mechanisms by which TFA influences solubility, stability, and analytical characterization, while also addressing its potential to interfere with biological assays. This document serves as a comprehensive resource for researchers, offering field-proven insights to ensure the accuracy, reproducibility, and success of experiments involving PPACK.

Introduction to PPACK: A High-Affinity Thrombin Inhibitor

PPACK is a synthetic tripeptide derivative designed to specifically target and inactivate thrombin, the key serine protease in the blood coagulation cascade.[1][3][4] Its mechanism of action is covalent modification; the chloromethyl ketone moiety forms a stable covalent bond with the active site histidine (His57) of thrombin, effectively and irreversibly neutralizing its enzymatic activity.[1][3] This high specificity and potency (Ki ≈ 0.24 nM) have established PPACK as a gold-standard reagent for preventing blood coagulation in experimental settings and for studying thrombin's multifaceted roles in thrombosis, inflammation, and cellular signaling.[1][2][5]

However, the peptide itself, with its basic arginine residue and N-terminal amine, carries a net positive charge.[6] To achieve charge neutrality and exist as a stable, isolatable solid, a counterion is required. This is where trifluoroacetate (TFA) enters the picture.

The Origin and Function of the Trifluoroacetate (TFA) Counterion

The prevalence of the TFA salt form is a direct consequence of modern peptide synthesis and purification methodologies.[7][8][9]

-

Solid-Phase Peptide Synthesis (SPPS): In the widely used Fmoc-based SPPS, strong acids are required to cleave the completed peptide chain from the solid resin support. Trifluoroacetic acid is the reagent of choice for this critical step due to its effectiveness and volatility.[8][10]

-

Reverse-Phase HPLC (RP-HPLC) Purification: Following cleavage, crude PPACK is purified to high homogeneity using RP-HPLC. TFA (typically at 0.05-0.1%) is the dominant mobile phase additive for peptide separations.[11][12][13] It serves two primary functions:

-

pH Control: As a strong acid (pKa ≈ 0.5), it ensures that the peptide's basic residues are fully protonated, leading to consistent retention behavior.[6]

-

Ion-Pairing Agent: The trifluoroacetate anion (TFA⁻) forms an ion pair with the positively charged sites on the PPACK molecule (e.g., the arginine side chain).[10][12] This pairing neutralizes the charge, increases the peptide's overall hydrophobicity, and enhances its interaction with the nonpolar stationary phase, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.[12]

-

After purification, the volatile mobile phase is removed via lyophilization (freeze-drying). While free TFA is removed, the electrostatically bound TFA⁻ counterions remain, yielding the final product as a stable PPACK-TFA salt.[8]

Physicochemical Impact of the TFA Counterion

The choice of counterion is not trivial; it fundamentally alters the bulk properties of the PPACK peptide.

Molecular Weight and Accurate Quantification

A common and critical error in the lab is to calculate molar concentrations based on the molecular weight of the free peptide alone. The TFA counterion adds significant mass. The number of TFA molecules associated with each peptide molecule depends on the number of basic residues. For PPACK, with its arginine residue and N-terminus, it can associate with multiple TFA counterions. This must be accounted for to achieve accurate dosing.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| PPACK (Free Peptide) | C₂₁H₃₁ClN₆O₃ | 451.0 |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 |

| PPACK • 2TFA (Example) | C₂₁H₃₁ClN₆O₃ • 2(C₂HF₃O₂) | 679.04 |

Note: The exact stoichiometry can vary. Always refer to the manufacturer's Certificate of Analysis for the specific formula weight.

Solubility and Stability

The TFA salt form generally imparts excellent solubility in aqueous buffers and polar organic solvents like DMSO and DMF, which is advantageous for preparing stock solutions.[2] However, TFA salts can sometimes produce a "fluffy" or hygroscopic lyophilized powder, which can be more difficult to handle and weigh accurately compared to acetate salts that often form a better-defined cake.[7]

Analytical Characterization

The TFA counterion is readily detectable in various analytical techniques and can interfere with spectral analysis:

-

FTIR Spectroscopy: The strong IR absorption band of TFA around 1670 cm⁻¹ can overlap with the peptide's critical amide I band (1600–1700 cm⁻¹), complicating secondary structure analysis.[8]

-

Mass Spectrometry (MS): TFA is a known ion-suppressing agent in electrospray ionization (ESI-MS).[14] It can significantly reduce the signal intensity of the target peptide, hindering detection sensitivity. For this reason, formic acid is often preferred as a mobile phase additive for LC-MS applications.

-

Nuclear Magnetic Resonance (¹⁹F-NMR): This technique is a powerful and direct way to detect and quantify the amount of residual TFA in a sample.[15][16]

Biological Implications of the TFA Counterion

While convenient from a chemical standpoint, the TFA counterion is not biologically inert and can introduce unintended variables into experiments.

Interference in In Vitro Assays

The primary concern for researchers is the potential for TFA to interfere with biological assays. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, in a dose-dependent manner.[8] Other reports suggest TFA can have anti-inflammatory or anti-viral effects in specific contexts.[17] These effects are often observed at micromolar concentrations, which can be easily reached in cell culture media when using a peptide stock solution.

In Vivo Considerations

For preclinical or clinical development, TFA salts are generally avoided in favor of more biologically compatible salts like acetate or hydrochloride (HCl).[7][19] Although the acute toxicity of TFA is considered very low, with the liver identified as the primary target organ for mild effects at high doses in animal studies, concerns remain.[20][21] There is evidence that TFA can trifluoroacetylate endogenous proteins, potentially eliciting an immune response.[6][18] While two FDA-approved drugs exist as TFA salts, the regulatory preference is for acetate or HCl salts.[7][9]

Practical Guide for the Researcher: Managing the TFA Counterion

A Senior Application Scientist's primary directive is to ensure experimental success. This requires proactive management of variables like counterions.

Decision Workflow for Handling PPACK-TFA

Before starting an experiment, use the following workflow to determine the appropriate course of action.

Caption: Decision workflow for managing the TFA counterion in PPACK experiments.

Protocol: Counterion Exchange from TFA to Hydrochloride (HCl)

This protocol is a reliable method for replacing TFA with the more biologically compatible chloride ion.[22][23][24] This self-validating system involves repeated steps to ensure complete exchange.

Materials:

-

PPACK-TFA salt

-

High-purity water (Milli-Q or equivalent)

-

100 mM Hydrochloric Acid (HCl) solution, high purity

-

Lyophilizer

-

Liquid Nitrogen

Methodology:

-

Dissolution: Accurately weigh the PPACK-TFA peptide and dissolve it in high-purity water to a concentration of approximately 1 mg/mL.[25]

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[23][25]

-

Causality: The high concentration of chloride ions drives the equilibrium away from the peptide-TFA salt towards the peptide-HCl salt. The excess strong acid (HCl) also ensures the volatile TFA is in its acid form (CF₃COOH) for efficient removal.

-

-

Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete ionic exchange.[22][23]

-

Freezing: Flash-freeze the solution in a suitable lyophilization flask using liquid nitrogen. This ensures small ice crystals, leading to a finer powder post-lyophilization.[22][23]

-

Lyophilization: Lyophilize the frozen solution overnight, or until all solvent is completely removed.

-

Validation & Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[22][23] For critical applications, the final product should be analyzed by ¹⁹F-NMR or ion chromatography to confirm the absence of TFA.[15][16]

Protocol: Accurate Quantification of Net Peptide Content

To ensure accurate dosing, the net peptide content (NPC) must be determined. This requires accounting for counterions, residual water, and other non-peptide components.

Materials:

-

PPACK-TFA salt

-

Analytical balance

-

Quantitative NMR (qNMR) or Amino Acid Analysis (AAA) service

-

Ion Chromatography (IC) system (for counterion analysis)

Methodology:

-

Gross Weight: Accurately weigh the lyophilized peptide powder. This is the gross weight.

-

Counterion Quantification: Determine the weight percentage of the TFA counterion. The most accurate method is Ion Chromatography.[26][27] A commercial peptide supplier will often provide this value on the Certificate of Analysis.

-

Water Content: Determine the water content using Karl Fischer titration. This is a critical step, as lyophilized peptides can contain 5-10% water by weight.

-

Peptide Content: Determine the absolute peptide quantity using a gold-standard method like Amino Acid Analysis (AAA) or qNMR.

-

Calculate Net Peptide Content (NPC):

-

NPC (%) = (Pure Peptide Weight / Gross Powder Weight) * 100

-

When preparing stock solutions, use the NPC to calculate the true peptide concentration. For example, to make a 1 mM solution from a powder with an NPC of 75%, you would dissolve the formula weight (including counterions) in 0.75 mL of solvent instead of 1.0 mL.

-

Conclusion

The trifluoroacetate counterion is an integral, yet often unappreciated, component of commercially available PPACK. It is a direct result of the synthetic and purification processes that provide researchers with a highly pure and stable product. However, its influence extends far beyond being a simple charge-balancing moiety. TFA significantly impacts PPACK's physicochemical properties, such as its formula weight and analytical behavior, and more critically, it possesses its own biological activity that can confound experimental results, particularly in cell-based and in vivo studies.

As Senior Application Scientists, we advocate for a proactive and informed approach. Researchers must be aware of the TFA counterion's presence, account for it in all calculations, and critically assess its potential for interference. By employing controls, and when necessary, performing counterion exchange, the scientific community can ensure that the data generated using this powerful thrombin inhibitor is both accurate and reproducible.

References

- Vertex AI Search. Post Cleavage Purification and Analysis of Peptides; TFA removal.

- Vertex AI Search. Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides.

- Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A.

- BenchChem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.

- APExBIO. PPACK Dihydrochloride - Potent Thrombin Inhibitor.

- AmbioPharm. Salt Form Choices | Peptide Development.

- Scribd. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF.

- Dekant, W. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology.

- BenchChem. The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.

- Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals.

- Dekant, W. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. PubMed.

- UBA. BIOLOGICAL AND HEALTH EFFECTS.

- Bradford, H. N., et al. (1992). PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets. Thrombosis Research.

- Sigma-Aldrich. Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.

- LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide.

- AmbioPharm. Which salt form should I choose for my peptide?.

- ResearchGate. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited | Request PDF.

- Thermo Fisher Scientific. AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.

- Blake, G., et al. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Atmosphere.

- ResearchGate. TFA displays anti-inflammatory and anti-viral effects in vitro.

- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

- Kovach, I. M., et al. (2009). PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS. Biochemistry.

- Shimadzu. 01-00564-EN Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph.

- St-Pierre, G., et al. (2018). Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis. Scientific Reports.

- Hawaii State Department of Health. (2024). Proposed RfD and RfC for Trifluoroacetic Acid (TFA).

- Walde, S., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals.

- Walde, S., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.

- Dowling, D., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.

- Walde, S., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Semantic Scholar.

- Omizzur. What are the salts in peptide synthesis.

- La Manna, S., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry.

- Walde, S., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI.

- Cayman Chemical. PPACK (trifluoroacetate salt).

- Sigma-Aldrich. PPACK II, Trifluoroacetate Salt.

- Sigma-Aldrich. PPACK II, Trifluoroacetate Salt.

- BioCat GmbH. Peptide Synthesis Frequently Asked Questions.

- Santa Cruz Biotechnology. PPACK II, Trifluoroacetate Salt | CAS 74392-49-7.

- Merck Millipore. PPACK II, Trifluoroacetate Salt - CAS 74392-49-7 - Calbiochem | 520219.

- BenchChem. impact of TFA on Glutaurine TFA biological activity.

- Cousins, I. T., et al. (2024). The global threat from the irreversible accumulation of trifluoroacetic acid (TFA). ChemRxiv.

- Patsnap Synapse. (2024). What are thrombin inhibitors and how do they work?.

- National Center for Biotechnology Information. Phenylalanyl-prolyl-arginine | C20H30N6O4 | CID 133189.

Sources

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 8. genscript.com [genscript.com]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Salt Form Choices | Peptide Development | AmbioPharm | AmbioPharm [ambiopharm.com]

- 20. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 21. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. scribd.com [scribd.com]

- 25. lifetein.com [lifetein.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. shimadzu.com [shimadzu.com]

A Comparative Analysis of PPACK Trifluoroacetate and PPACK II: A Guide to Selecting the Right Serine Protease Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are critical enzymes that regulate a vast array of physiological and pathological processes, from blood coagulation to inflammation. Their precise control is paramount, and dysregulation often necessitates therapeutic or investigative intervention with specific inhibitors. This guide provides an in-depth technical comparison of two potent, yet distinct, peptide-based irreversible inhibitors: PPACK (D-Phe-Pro-Arg-chloromethylketone) and PPACK II (H-D-Phe-Phe-Arg-chloromethylketone). While structurally similar, a single amino acid substitution dramatically shifts their target specificity from thrombin (PPACK) to plasma kallikrein (PPACK II). We will dissect their mechanisms of action, biochemical profiles, and core applications, providing field-proven protocols and a clear framework to empower researchers to select the appropriate tool for their experimental needs, ensuring both scientific rigor and data integrity.

Introduction: The Significance of Targeting Serine Proteases

The serine protease superfamily is one of the largest and most well-studied groups of enzymes. They share a common catalytic mechanism centered around a highly conserved triad of amino acids in their active site: serine, histidine, and aspartate. This catalytic triad facilitates the cleavage of peptide bonds in substrate proteins, initiating a cascade of downstream events. Within this superfamily, two enzymes, thrombin and plasma kallikrein, play pivotal, yet functionally divergent, roles.

-

The Coagulation Cascade and Thrombin: Thrombin stands at the crux of the blood coagulation cascade. Its primary function is the proteolytic conversion of soluble fibrinogen into insoluble fibrin strands, forming the structural basis of a blood clot. Furthermore, thrombin is a potent activator of platelets through the cleavage of Protease-Activated Receptors (PARs), such as PAR-1, on the platelet surface[1]. Its central role makes it a prime target for anticoagulant therapies.

-

The Kallikrein-Kinin System: Plasma kallikrein is the central enzyme of the kallikrein-kinin system, a pathway that modulates inflammation, blood pressure, and coagulation[2][3]. It is activated from its zymogen, prekallikrein, by Factor XIIa[4]. Active plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin[4][5]. Excessive bradykinin production leads to vasodilation, increased vascular permeability, and pain, and is the key driver of pathologies like hereditary angioedema (HAE)[6].

Both PPACK and PPACK II belong to a class of inhibitors known as peptide chloromethylketones. The peptide sequence provides target specificity, guiding the inhibitor to the active site of the correct protease. The highly reactive chloromethylketone (CMK) moiety then acts as a "warhead," forming an irreversible covalent bond with the active site histidine, thereby permanently inactivating the enzyme. Understanding the specific peptide sequence is therefore critical to predicting the inhibitor's target.

Part 1: PPACK Trifluoroacetate – The Thrombin Inhibitor

PPACK, an abbreviation for D-Phenylalanyl-L-prolyl-L-arginine chloromethylketone, is a synthetic tripeptide derivative renowned for its potent and highly selective inhibition of thrombin[7][8].

Chemical Identity and the Role of the Trifluoroacetate Salt

The full chemical name, D-Phe-Pro-Arg-chloromethylketone, defines its structure. It is frequently supplied as a trifluoroacetate (TFA) salt (this compound)[9][10]. This is a consequence of its synthesis and purification, where trifluoroacetic acid is commonly used as a counterion during solid-phase peptide synthesis and reverse-phase HPLC[11][12].

Why this is important for the researcher: The TFA salt form generally enhances the stability and water solubility of the peptide. However, it's crucial to be aware that residual TFA is a strong acid and can, in certain sensitive cellular assays or crystallographic studies, influence experimental outcomes by altering pH or interacting with the target system[11][13]. For most enzymatic assays, its presence at typical working concentrations is negligible.

Mechanism of Action

PPACK is an affinity label, or active-site-directed irreversible inhibitor. Its peptide sequence (Phe-Pro-Arg) mimics the natural substrate recognition sequence for thrombin. This high affinity guides it to the enzyme's active site, where the chloromethylketone group forms a stable covalent bond with the imidazole nitrogen of the catalytic histidine (His57), effectively and irreversibly inactivating the enzyme[7]. This mechanism confers high potency, with an inhibition constant (Ki) for human α-thrombin reported to be approximately 0.24 nM[7][9].

Caption: Mechanism of irreversible thrombin inhibition by PPACK.

Biochemical Profile and Key Applications

While PPACK is highly selective for thrombin, it can inhibit other trypsin-like serine proteases at significantly higher concentrations. This is a critical consideration for experimental design.

| Parameter | Value | Reference |

| Primary Target | Thrombin | [7][8][9] |

| Ki (human α-thrombin) | ~0.24 nM | [7][9] |

| Secondary Target | Factor Xa | [1] |

| Relative Potency | ~1000x more potent for Thrombin vs. Factor Xa | [1] |

| Mechanism | Irreversible, Covalent | [7] |

Core applications include:

-

Anticoagulation: Used as a potent anticoagulant in vitro to prevent clotting in blood and plasma samples without the chelation of divalent cations caused by EDTA or the non-specific effects of heparin[8][9].

-

Thrombin Signaling Studies: Essential for dissecting the role of thrombin in cellular processes like platelet activation, endothelial barrier function, and inflammation[1][14].

-

Protease Inhibitor Cocktails: Included in cocktails to prevent protein degradation by thrombin during protein purification or sample preparation[7].

Experimental Protocol: In Vitro Chromogenic Thrombin Activity Assay

This protocol describes a method to determine the inhibitory potential of PPACK against purified human α-thrombin.

Rationale: This assay measures the rate at which thrombin cleaves a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. An effective inhibitor like PPACK will reduce the rate of pNA release. Pre-incubation of the enzyme and inhibitor is critical to allow time for the irreversible covalent bond to form.

Materials:

-

Purified human α-thrombin

-

This compound

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 µM stock solution of PPACK in the Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., 100 nM down to 0.01 nM).

-

Prepare a 2X working solution of thrombin (e.g., 10 nM) in Assay Buffer.

-

Prepare a 2X working solution of the chromogenic substrate (e.g., 200 µM) in Assay Buffer.

-

-

Inhibitor-Enzyme Pre-incubation:

-

To the wells of a 96-well plate, add 50 µL of each PPACK dilution or Assay Buffer for the 'no inhibitor' control.

-

Add 50 µL of the 2X thrombin working solution to all wells.

-

Mix gently and incubate the plate at 37°C for 15-30 minutes. This allows PPACK to bind and irreversibly inhibit the thrombin.

-

-

Initiate Reaction:

-

Add 100 µL of the 2X chromogenic substrate working solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

-

-

Data Analysis:

-

For each concentration of PPACK, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the PPACK concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Part 2: PPACK II – The Kallikrein Inhibitor

PPACK II (H-D-Phe-Phe-Arg-chloromethylketone) is a specific and irreversible inhibitor of plasma and glandular kallikreins[15][16][17]. The critical difference from PPACK is the substitution of the proline residue with a second phenylalanine. This seemingly minor change dramatically shifts its inhibitory preference away from thrombin and towards kallikrein.

Chemical Identity and Specificity

The D-Phe-Phe -Arg sequence is key to its specificity. Like its counterpart, it is often supplied as a trifluoroacetate (diTFA) salt to improve solubility and stability[16][17][18]. It is crucial for researchers not to confuse PPACK II with PPACK or other similar peptide chloromethylketones like D-Pro-Phe-Arg-CMK, which inhibits Factor XII and plasma kallikrein[19][20]. Always verify the full chemical name and CAS number (74392-49-7 for the trifluoroacetate salt) before use[17][21].

Mechanism of Action

The mechanism of PPACK II is analogous to that of PPACK but targeted at a different enzyme. The D-Phe-Phe-Arg peptide sequence directs the inhibitor to the active site of kallikrein. Once bound, the chloromethylketone moiety forms an irreversible covalent bond with the catalytic histidine residue, permanently inactivating the enzyme[15][18].

Caption: Mechanism of irreversible kallikrein inhibition by PPACK II.

Biochemical Profile and Key Applications

PPACK II is a valuable tool for studying the kallikrein-kinin system due to its specificity for kallikreins over other proteases like thrombin and plasmin[22].

| Parameter | Value | Reference |

| Primary Target | Plasma and Glandular Kallikreins | [15][16][17] |

| Mechanism | Irreversible, Covalent, Specific | [15][18] |

| Selectivity | Good selectivity vs. Thrombin and Plasmin | [22] |

Core applications include:

-

Kallikrein-Kinin System Research: Used to block the generation of bradykinin from HMWK to study inflammation, pain, and vascular permeability.

-

Stabilization of Biomarkers: Proven to be highly effective at preventing the in vitro degradation of B-type natriuretic peptide (BNP) in human plasma samples, extending sample stability for accurate clinical measurement[23].

-

Therapeutic Development: Serves as a tool compound in research for diseases driven by excess kallikrein activity, such as hereditary angioedema and diabetic macular edema[5][24].

Experimental Protocol: In Vitro Fluorogenic Plasma Kallikrein Assay

This protocol details a method to measure the inhibitory activity of PPACK II against plasma kallikrein.

Rationale: This assay is similar in principle to the thrombin assay but uses a fluorogenic substrate specific for kallikrein. Cleavage of the substrate (e.g., H-Pro-Phe-Arg-AMC) by kallikrein releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence over time. The use of a different substrate highlights the importance of matching the assay components to the specific enzyme being studied.

Materials:

-

Purified human plasma kallikrein

-

PPACK II

-

Fluorogenic kallikrein substrate (e.g., H-Pro-Phe-Arg-AMC)

-

Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader (e.g., Ex: 360-380 nm, Em: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 µM stock solution of PPACK II in Assay Buffer. Perform serial dilutions to create a range of test concentrations.

-

Prepare a 2X working solution of plasma kallikrein (e.g., 2 nM) in Assay Buffer.

-